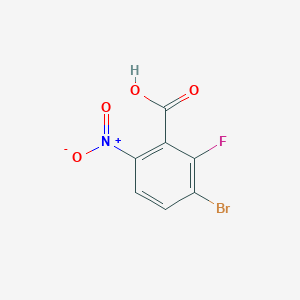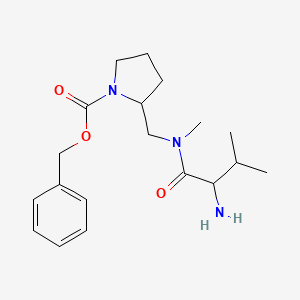
Tegafur-uracil mixt.; UFT; Uftoral; Ufur; Uracil-Futraful mixt.; Youfuding
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-200604, also known as UFT, is an oral antineoplastic agent developed by Bristol-Myers Squibb. It combines tegafur, a prodrug of 5-fluorouracil, and uracil in a 1:4 molar ratio. This combination enhances the efficacy of 5-fluorouracil by inhibiting its degradation, leading to increased plasma and tumor concentrations of the active drug .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BMS-200604 involves the combination of tegafur and uracil. Tegafur is synthesized through the reaction of 2,4-dihydroxy-5-fluoropyrimidine with 2-chloro-1,1,3,3-tetramethylurea under basic conditions. Uracil is commercially available and does not require further synthesis.
Industrial Production Methods: Industrial production of BMS-200604 involves the large-scale synthesis of tegafur followed by its combination with uracil. The reaction is carried out in a controlled environment to ensure the correct molar ratio and purity of the final product. The mixture is then formulated into oral dosage forms for clinical use .
Analyse Des Réactions Chimiques
Types of Reactions: BMS-200604 undergoes various chemical reactions, including:
Oxidation: Tegafur can be oxidized to 5-fluorouracil, which is the active form of the drug.
Reduction: Reduction reactions are less common for this compound.
Substitution: Substitution reactions can occur at the uracil moiety, although these are not typically relevant to its pharmacological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: The major product is 5-fluorouracil.
Substitution: Substituted uracil derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
BMS-200604 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the pharmacokinetics and metabolism of 5-fluorouracil.
Biology: Investigated for its effects on cellular processes and DNA synthesis.
Medicine: Primarily used in the treatment of colorectal cancer and other solid tumors.
Industry: Utilized in the development of new antineoplastic agents and combination therapies.
Mécanisme D'action
BMS-200604 exerts its effects through the conversion of tegafur to 5-fluorouracil, which inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The presence of uracil enhances the stability and concentration of 5-fluorouracil in the plasma and tumor tissues .
Comparaison Avec Des Composés Similaires
Capecitabine: Another prodrug of 5-fluorouracil, used in the treatment of various cancers.
Tegafur-uracil (UFT): Similar to BMS-200604 but with different formulations and dosing regimens.
S-1: A combination of tegafur, gimeracil, and oteracil, used in the treatment of gastric cancer.
Uniqueness: BMS-200604 is unique in its combination of tegafur and uracil, which enhances the efficacy and stability of 5-fluorouracil. This combination allows for oral administration, providing a convenient alternative to intravenous 5-fluorouracil with comparable efficacy and reduced toxicity .
Propriétés
Formule moléculaire |
C24H35FN10O11 |
|---|---|
Poids moléculaire |
658.6 g/mol |
Nom IUPAC |
1,3-diazinane-2,4-dione;5-fluoro-1-(oxolan-2-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H11FN2O3.4C4H6N2O2/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;4*7-3-1-2-5-4(8)6-3/h5-6H,1-4H2,(H,10,12,13);4*1-2H2,(H2,5,6,7,8) |
Clé InChI |
JNSYEKXULDWQCW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)N2CC(C(=O)NC2=O)F.C1CNC(=O)NC1=O.C1CNC(=O)NC1=O.C1CNC(=O)NC1=O.C1CNC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate](/img/structure/B14795570.png)


![[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)

![Deferoxamine mesilate impurity J [EP impurity]](/img/structure/B14795603.png)
![4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride](/img/structure/B14795605.png)
![(3aR,4S,9bS)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B14795615.png)

![2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B14795638.png)
![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
